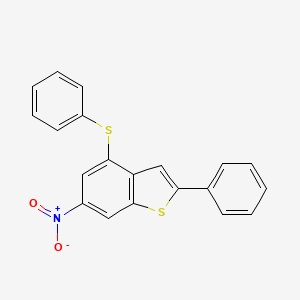![molecular formula C20H14ClF3N4O5S B11465365 3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-(2-chloropyridin-3-yl)propanamide](/img/structure/B11465365.png)
3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-(2-chloropyridin-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}-N-(2-CHLOROPYRIDIN-3-YL)PROPANAMIDE is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a trifluoromethyl group, and a pyrimidine sulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}-N-(2-CHLOROPYRIDIN-3-YL)PROPANAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole and pyrimidine intermediates. The key steps include:
Formation of the Benzodioxole Intermediate: This involves the reaction of catechol with formaldehyde to form the benzodioxole ring.
Synthesis of the Pyrimidine Intermediate:
Coupling Reaction: The final step involves coupling the benzodioxole and pyrimidine intermediates with the chloropyridine moiety under specific conditions, such as the use of a base like potassium carbonate in an aprotic solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}-N-(2-CHLOROPYRIDIN-3-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}-N-(2-CHLOROPYRIDIN-3-YL)PROPANAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}-N-(2-CHLOROPYRIDIN-3-YL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1-Benzo[1,3]dioxol-5-yl-indoles: These compounds share the benzodioxole ring and have been studied for their anticancer properties.
4-Benzo(1,3)dioxol-5-yl-butan-2-one: Another compound with a benzodioxole ring, used in various chemical syntheses.
2-(1,3-Benzodioxol-5-yl)ethanamine: Known for its applications in organic synthesis and medicinal chemistry.
Uniqueness
3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}-N-(2-CHLOROPYRIDIN-3-YL)PROPANAMIDE is unique due to its combination of a benzodioxole ring, a trifluoromethyl group, and a pyrimidine sulfonyl moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C20H14ClF3N4O5S |
|---|---|
Molecular Weight |
514.9 g/mol |
IUPAC Name |
3-[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl-N-(2-chloropyridin-3-yl)propanamide |
InChI |
InChI=1S/C20H14ClF3N4O5S/c21-18-12(2-1-6-25-18)26-17(29)5-7-34(30,31)19-27-13(9-16(28-19)20(22,23)24)11-3-4-14-15(8-11)33-10-32-14/h1-4,6,8-9H,5,7,10H2,(H,26,29) |
InChI Key |
KPSFQBMIWWLOBE-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NC(=N3)S(=O)(=O)CCC(=O)NC4=C(N=CC=C4)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1,2-diphenylethanone](/img/structure/B11465284.png)


![4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]butanamide](/img/structure/B11465297.png)
![8-(4-fluorophenyl)-2-(prop-2-yn-1-ylsulfanyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B11465302.png)
![Methyl 4-[3-(2,6-dimethylphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]benzoate](/img/structure/B11465307.png)
![1-(4-methoxyphenyl)-5-oxo-7-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11465318.png)
![(2Z)-2-[(6-{[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]hydrazinecarbothioamide](/img/structure/B11465322.png)
![ethyl 7-(3-methoxypropyl)-6-(2-naphthalen-2-yloxyacetyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11465330.png)
![7-(furan-2-yl)-2-[(4-phenoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11465331.png)
![N-[1-cyclopentyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-3-methylbenzamide](/img/structure/B11465334.png)
![N-cyclopentyl-1-{[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]amino}cyclohexanecarboxamide](/img/structure/B11465354.png)
![3-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-2-methyl-7-propyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B11465357.png)
![2-(2,4,5,7,8,16-hexazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,7,10,12,14-heptaen-3-ylsulfanyl)-1-morpholin-4-ylethanone](/img/structure/B11465369.png)
